Malononitrile
Overview
Description
Malononitrile, also known as propanedinitrile, is an organic compound with the chemical formula CH₂(CN)₂. It is a colorless or white solid that is widely used as a building block in organic synthesis. This compound is known for its versatility and reactivity, making it a valuable compound in various chemical processes .
Mechanism of Action
Target of Action
Malononitrile is an organic compound nitrile with the formula CH2(CN)2 . It is a widely used building block in organic synthesis . The primary targets of this compound are enzymes involved in the pentose phosphate pathway (PPP), such as Glucose 6-phosphate dehydrogenase (G6PD) and 6-phosphogluconate dehydrogenase (6PGD) .
Mode of Action
This compound interacts with its targets, G6PD and 6PGD, through inhibition . This interaction results in changes in the activity of these enzymes, affecting the overall function of the PPP .
Biochemical Pathways
The PPP is a key biochemical pathway in cells, producing important products for biosynthetic reactions . The inhibition of G6PD and 6PGD by this compound derivatives affects this pathway, potentially impacting various biological processes .
Pharmacokinetics
Information on the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound is limited. It is known that this compound is a colorless or white solid, and its solubility in water is 13% at 20°c . These properties may influence its bioavailability.
Result of Action
The molecular and cellular effects of this compound’s action are largely dependent on its interaction with its targets. By inhibiting G6PD and 6PGD, this compound derivatives can affect the function of the PPP, potentially leading to various cellular effects .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, its solubility in water can affect its distribution and availability in different environments . Additionally, the Health and Environmental Effects Profile for this compound suggests that it may have hazardous effects under certain conditions .
Biochemical Analysis
Biochemical Properties
Malononitrile has been found to interact with various biomolecules in biochemical reactions . For instance, it has been used in the synthesis of fungicides, where it interacts with specific agricultural fungi .
Cellular Effects
The effects of this compound on cells are largely dependent on the specific biochemical reactions it is involved in. For instance, in the context of its use as a fungicide, this compound can inhibit the growth of certain fungi, thereby affecting their cellular processes .
Molecular Mechanism
The molecular mechanism of this compound’s action is complex and depends on the specific context of its use. In the synthesis of fungicides, this compound contributes to the formation of compounds that can inhibit the growth of certain fungi .
Temporal Effects in Laboratory Settings
The effects of this compound can change over time in laboratory settings. For instance, in the context of its use in the synthesis of fungicides, the inhibitory effects of the resulting compounds on fungi can be observed over a certain period .
Metabolic Pathways
This compound can be involved in various metabolic pathways, depending on the specific biochemical reactions it participates in. For instance, in the synthesis of fungicides, this compound is part of the metabolic pathway that leads to the formation of compounds capable of inhibiting the growth of certain fungi .
Transport and Distribution
The transport and distribution of this compound within cells and tissues would depend on the specific biochemical reactions it is involved in. In the context of its use in the synthesis of fungicides, this compound and the resulting compounds could potentially be transported and distributed to the sites of fungal growth .
Subcellular Localization
The subcellular localization of this compound would depend on the specific biochemical reactions it is involved in. For instance, in the context of its use in the synthesis of fungicides, this compound and the resulting compounds could potentially localize to the sites of fungal growth within cells .
Preparation Methods
Synthetic Routes and Reaction Conditions: Malononitrile can be synthesized through several methods. One common method involves the dehydration of cyanoacetamide using dehydrating agents such as phosphorus oxychloride, phosphorus pentoxide, or phosphorus pentachloride . Another method involves the gas-phase reaction of acetonitrile with cyanogen chloride, producing this compound and hydrogen chloride as by-products .
Industrial Production Methods: Industrial production of this compound primarily utilizes the gas-phase reaction of acetonitrile and cyanogen chloride. This method is favored due to its efficiency and scalability. Approximately 20,000,000 kilograms of this compound are produced annually .
Chemical Reactions Analysis
Types of Reactions: Malononitrile undergoes various types of chemical reactions, including:
Knoevenagel Condensation: Reacts with aldehydes or ketones in the presence of a base to form ylidene malononitriles.
Gewald Reaction: Condenses with a ketone or aldehyde in the presence of elemental sulfur and a base to produce 2-amino thiophenes.
Cycloaddition Reactions: Forms heterocyclic compounds through reactions with azides, yielding tetrazoles.
Bromination: Reacts with bromine to yield mono- or dibrominated derivatives.
Common Reagents and Conditions:
Bases: Sodium hydride, sodium alkoxide, and weak bases for deprotonation.
Solvents: Ethanol, water, and acetonitrile.
Catalysts: Chitosan, piperidine, and sulfuric acid for specific reactions.
Major Products:
Ylidene Malononitriles: Formed through Knoevenagel condensation.
2-Amino Thiophenes: Produced via the Gewald reaction.
Tetrazoles: Result from cycloaddition reactions with azides.
Scientific Research Applications
Malononitrile has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of pharmaceuticals, dyes, and organic semiconductors.
Biology: Employed in the synthesis of bioactive molecules and as a reagent in biochemical assays.
Industry: Utilized in the production of specialty chemicals, perfumery, and fluorescence-based assays.
Comparison with Similar Compounds
Malononitrile is unique due to its high reactivity and versatility. Similar compounds include:
Acetonitrile: A simpler nitrile compound used as a solvent and reagent.
Succinonitrile: Another dinitrile compound with different reactivity and applications.
This compound Dimer:
This compound stands out due to its ability to participate in a wide range of chemical reactions, making it a valuable tool in organic synthesis and industrial applications.
Properties
IUPAC Name |
propanedinitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H2N2/c4-2-1-3-5/h1H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CUONGYYJJVDODC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C#N)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H2N2, Array, CH2(CN)2 | |
Record name | MALONONITRILE | |
Source | CAMEO Chemicals | |
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Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | MALONONITRILE | |
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Record name | malononitrile | |
Source | Wikipedia | |
URL | https://en.wikipedia.org/wiki/Malononitrile | |
Description | Chemical information link to Wikipedia. | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6021907 | |
Record name | Propanedinitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6021907 | |
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Molecular Weight |
66.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Malononitrile appears as a white-colored crystalline solid. Denser than water and soluble in water. Toxic by ingestion and may severely irritate skin and eyes. May polymerize violently if exposed to temperatures above 266 °F. Used to make other chemicals., Other Solid, White powder or colorless crystals; Note: Melts above 90 degrees F. Forms cyanide in the body; [NIOSH], COLOURLESS CRYSTALS OR WHITE POWDER., White powder or colorless crystals. [Note: Melts above 90 °F. Forms cyanide in the body.] | |
Record name | MALONONITRILE | |
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Record name | Propanedinitrile | |
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Record name | Malononitrile | |
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Record name | MALONONITRILE | |
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Record name | Malononitrile | |
Source | The National Institute for Occupational Safety and Health (NIOSH) | |
URL | https://www.cdc.gov/niosh/npg/npgd0378.html | |
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Boiling Point |
424 to 426 °F at 760 mmHg (EPA, 1998), 218-219 °C @ 760 mm Hg, 218-220 °C, 426 °F | |
Record name | MALONONITRILE | |
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Source | The National Institute for Occupational Safety and Health (NIOSH) | |
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Flash Point |
266 °F (EPA, 1998), 266 °F, 266 °F (OPEN CUP), 112 °C o.c., (oc) 266 °F | |
Record name | MALONONITRILE | |
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URL | https://www.cdc.gov/niosh/npg/npgd0378.html | |
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Solubility |
greater than or equal to 100 mg/mL at 72.5 °F (NTP, 1992), SOL IN ACETIC ACID, CHLOROFORM, Soluble in acetone and benzene, In water, 1.33X10+5 mg/l @ 25 °C, In ethanol, 0.40 g/ml @ 25 °C; in ether, 0.20 g/ml @ 25 °C, Solubility in water, g/100ml at 20 °C: 13.3 (moderate), 13% | |
Record name | MALONONITRILE | |
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Record name | Malononitrile | |
Source | The National Institute for Occupational Safety and Health (NIOSH) | |
URL | https://www.cdc.gov/niosh/npg/npgd0378.html | |
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Density |
1.191 at 68 °F (EPA, 1998) - Denser than water; will sink, 1.1910 @ 20 °C/4 °C, 1.19 g/cm³, 1.19 | |
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URL | https://www.cdc.gov/niosh/npg/npgd0378.html | |
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Vapor Density |
Relative vapor density (air = 1): 2.3 | |
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Vapor Pressure |
0.2 [mmHg], 0.200 mm Hg @ 25 °C, Vapor pressure, Pa at 25 °C: 27 | |
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Mechanism of Action |
CYTOTOXIC ANOXIA IS CONSEQUENCE OF INTERFERENCE WITH CELL METAB IN PRESENCE OF ADEQUATE SUPPLY OF ... BLOOD & OXYGEN. CYTOTOXIC ANOXIA MAY RESULT FROM METABOLIC INHIBITORS SUCH AS ... MALONONITRILE ... IN CONTRAST TO ... SUSCEPTIBILITY OF NEURONS ... TO ISCHEMIC & ANOXIC ANOXIA, IT IS OLIGODENDROGLIA THAT ARE MORE SUSCEPTIBLE TO INJURY FROM REPEATED ... TOXIC DOSES OF METAB INHIBITORS. | |
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Color/Form |
Colorless solid, White powder or colorless crystals | |
CAS No. |
109-77-3 | |
Record name | MALONONITRILE | |
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Record name | Propanedinitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6021907 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Malononitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.368 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | MALONONITRILE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EBL1KKS93J | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | MALONONITRILE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2523 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | MALONONITRILE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1466 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Record name | Malononitrile | |
Source | The National Institute for Occupational Safety and Health (NIOSH) | |
URL | https://www.cdc.gov/niosh-rtecs/OO3010B0.html | |
Description | The NIOSH Pocket Guide to Chemical Hazards (NPG) provides general industrial hygiene information for workers, employers, and occupational health professionals. It contains safety information and hazard data related to chemical substances or mixtures. | |
Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Melting Point |
90 °F (EPA, 1998), 32 °C, 30-34 °C, 90 °F | |
Record name | MALONONITRILE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/3809 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | MALONONITRILE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2523 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | MALONONITRILE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1466 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Record name | Malononitrile | |
Source | The National Institute for Occupational Safety and Health (NIOSH) | |
URL | https://www.cdc.gov/niosh/npg/npgd0378.html | |
Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Feasible Synthetic Routes
Q1: What is the molecular formula and weight of malononitrile?
A1: this compound has the molecular formula C3H2N2 and a molecular weight of 66.06 g/mol.
Q2: What spectroscopic techniques are commonly used to characterize this compound and its derivatives?
A2: Commonly employed techniques include Infrared (IR) spectroscopy, 1H Nuclear Magnetic Resonance (NMR), and 13C NMR spectroscopy. These methods provide information about functional groups, structural elucidation, and carbon framework, respectively. Additionally, Electron Impact Mass Spectrometry (EI-MS) can be used to determine the molecular weight and fragmentation patterns of these compounds [].
Q3: What is the significance of the active methylene group in this compound's reactivity?
A3: The presence of two electron-withdrawing cyano groups flanking the methylene group makes the hydrogens highly acidic. This allows this compound to readily participate in reactions with electrophiles, acting as a carbon-based nucleophile.
Q4: How does this compound behave in Knoevenagel condensation reactions?
A4: this compound acts as an active methylene compound in Knoevenagel condensations. It reacts with aldehydes or ketones in the presence of a base catalyst to form α,β-unsaturated dinitriles, commonly referred to as arylidenemalononitriles [, ].
Q5: What role does this compound play in multicomponent reactions (MCRs)?
A5: this compound is a versatile building block in MCRs due to its ability to react with multiple partners in a single pot. For instance, it can participate in reactions with aldehydes, isatins, and various nucleophiles to synthesize complex heterocycles like spiro[4H-pyran-3,3'-oxindoles] with potential biological activity [].
Q6: Can this compound undergo cycloaddition reactions?
A6: Yes, this compound can undergo [2+2] cycloadditions with strained ring systems like (benzyloxymethylene)cyclopropane under thermal conditions to afford cyclobutane derivatives [].
Q7: What catalytic systems have been explored for reactions involving this compound?
A7: Various catalysts have been investigated, including basic alumina [], potassium fluoride on alumina (KF/Al2O3) [], and nano-sized sodalite []. These catalysts have shown promising activity in reactions like Knoevenagel condensations and Michael additions involving this compound.
Q8: What factors influence the selectivity and efficiency of this compound transformations?
A8: Factors such as the choice of catalyst, solvent, temperature, and the nature of the other reactants can significantly influence the reaction pathway and product distribution. For example, the choice of catalyst in the reaction of this compound with α,β-unsaturated cycloketones dictates whether 2-cyano-3-aryl-3-(1,2,3,4-tetrahydronaphthalen-1-one-2-yl) propionitrile derivatives or 2-amino-3-cyano-4-aryl-4H-benzo[h]chromene derivatives are formed [].
Q9: How is computational chemistry employed in understanding this compound's reactivity?
A9: Density Functional Theory (DFT) calculations have been used to study the activation mechanism of Michael additions involving this compound and bifunctional tertiary amine-thioureas. These studies provide valuable insights into the reaction pathway and the role of the catalyst [].
Q10: What is the significance of structure-activity relationship (SAR) studies in this compound derivatives?
A10: SAR studies help elucidate the relationship between the structure of this compound derivatives and their biological activity. For instance, modifications to the substituents on the aromatic ring in benzylidenethis compound derivatives can impact their inhibitory potency on enzymes like NAD(P)H dehydrogenase []. Similarly, SAR studies on this compound derivatives as potential cytostatic and pesticidal agents are crucial for optimizing their biological activity [].
Q11: What challenges are associated with incorporating this compound units into polymeric structures?
A12: The strong electron-withdrawing nature of this compound can affect the solubility and processability of the resulting polymers. Additionally, achieving desired morphologies and controlling phase segregation in blends with acceptor materials for applications like solar cells can be challenging [].
Q12: What biological activities have been associated with this compound and its derivatives?
A13: this compound derivatives have shown a range of biological activities, including antitumor activity [], antibacterial properties [, ], and inhibitory effects on enzymes like glucose 6-phosphate dehydrogenase (G6PD) and 6-phosphogluconate dehydrogenase (6PGD) involved in the pentose phosphate pathway [].
Q13: Are there any reported instances of allergic contact dermatitis associated with this compound derivatives?
A14: Yes, there's a reported case of allergic contact dermatitis caused by ethoxymethylenethis compound (EMMN) in an agrochemical chemist. This highlights the potential occupational hazard and the need for appropriate safety measures when handling these compounds [].
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.